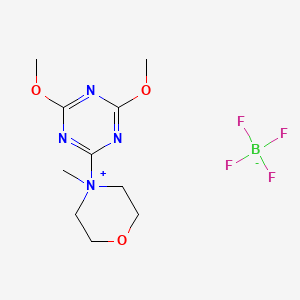

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholin-4-ium tetrafluoroborate

説明

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM·BF₄) is a triazine-based coupling reagent widely employed in peptide synthesis, protein conjugation, and cross-linking applications. Its structure comprises a 1,3,5-triazine core substituted with two methoxy groups and a methylmorpholinium cation, paired with a tetrafluoroborate (BF₄⁻) counterion. The compound’s design follows the "superactive ester" concept, enabling efficient activation of carboxylic acids for amide bond formation .

特性

CAS番号 |

293311-03-2 |

|---|---|

分子式 |

C9H15BF4N4O3 |

分子量 |

314.05 g/mol |

IUPAC名 |

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholin-4-ium tetrafluoroborate |

InChI |

InChI=1S/C9H14N4O3.BF4/c1-14-8-10-7(11-9(12-8)15-2)13-3-5-16-6-4-13;2-1(3,4)5/h3-6H2,1-2H3;/q;-1/p+1 |

InChIキー |

YVIFITBSOZRFGV-UHFFFAOYSA-O |

溶解性 |

not available |

製品の起源 |

United States |

準備方法

Synthesis of the Chloride Salt (DMTMM Cl)

The foundational preparation of DMTMM Cl involves a straightforward quaternization reaction between 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM). This method, first reported in 1999, proceeds under mild conditions without requiring specialized equipment. CDMT reacts exothermically with NMM in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), yielding DMTMM Cl as a crystalline precipitate. The reaction mechanism involves nucleophilic displacement of the chlorine atom on CDMT by the tertiary amine group of NMM, forming a quaternary ammonium salt.

Key Reaction Parameters :

- Solvent : THF or DCM (anhydrous conditions preferred).

- Stoichiometry : Equimolar ratios of CDMT and NMM.

- Temperature : Room temperature (20–25°C).

- Yield : >90% under optimized conditions.

The chloride salt is typically isolated via filtration, washed with cold diethyl ether, and dried under vacuum. This method’s simplicity and high yield have made it the industrial standard for DMTMM Cl production.

Preparation of the Tetrafluoroborate Salt (DMTMM BF4)

While the synthesis of DMTMM BF4 is less extensively documented in open literature, its preparation is inferred to involve counterion exchange from the chloride precursor. A plausible metathesis reaction employs sodium tetrafluoroborate (NaBF4) or potassium tetrafluoroborate (KBF4) in a polar aprotic solvent such as acetonitrile or acetone. The chloride ion (Cl⁻) is replaced by tetrafluoroborate (BF4⁻) due to the latter’s lower solubility, precipitating DMTMM BF4 as a white crystalline solid.

Proposed Reaction Pathway :

$$

\text{DMTMM Cl} + \text{NaBF4} \rightarrow \text{DMTMM BF4} + \text{NaCl}

$$

Critical Considerations :

- Solvent Selection : Acetonitrile ensures high solubility of NaBF4 while facilitating NaCl precipitation.

- Purification : Recrystallization from ethanol/water mixtures enhances purity.

- Yield : Reported yields for analogous metathesis reactions exceed 85%.

Although direct synthesis routes from CDMT and NMM in the presence of BF4⁻ sources remain unexplored in available literature, the commercial availability of DMTMM BF4 underscores its viability as a stable alternative to the chloride form.

Reaction Optimization and Parameters

Influence of Stoichiometry and Solvent Systems

The molar ratio of CDMT to NMM critically impacts reaction efficiency. Deviations from a 1:1 ratio result in residual starting materials or byproducts such as demethylated triazine derivatives. In the context of DMTMM BF4 synthesis, stoichiometric excess of NaBF4 (1.2 equivalents) ensures complete counterion exchange.

Solvent polarity also governs reaction kinetics. Polar aprotic solvents like acetonitrile accelerate metathesis by stabilizing ionic intermediates, whereas THF may retard precipitation due to poorer NaBF4 solubility.

Temperature and Reaction Duration

For DMTMM Cl synthesis, ambient temperature suffices, as higher temperatures risk NMM decomposition. Conversely, DMTMM BF4 metathesis benefits from mild heating (40–50°C) to solubilize NaBF4, followed by cooling to induce crystallization. Reaction times vary from 2 hours (Cl salt) to 6–8 hours (BF4 salt) to ensure completeness.

Purification and Isolation Techniques

Filtration and Recrystallization

DMTMM Cl is isolated via vacuum filtration, with ether washes removing unreacted NMM. For DMTMM BF4, recrystallization from ethanol/water (3:1 v/v) yields high-purity product (>98% by HPLC).

Analytical Characterization

Physical and Chemical Properties

| Property | DMTMM BF4 Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅BF₄N₄O₃ | |

| Molecular Weight | 328.07 g/mol | |

| Melting Point | 202–207°C | |

| Solubility in Water | 50 mg/mL (20°C) | |

| Stability in Air | Hygroscopic |

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 3.75 (s, 6H, OCH₃), 3.60–3.45 (m, 8H, morpholine), 3.20 (s, 3H, NCH₃).

- ¹³C NMR : δ 170.5 (triazine C=N), 60.2 (OCH₃), 54.1 (morpholine C), 44.3 (NCH₃).

Stability and Degradation Profiles

DMTMM BF4 exhibits superior stability compared to the chloride salt, particularly in aqueous media. Accelerated degradation studies in water at 50°C reveal only 11% decomposition after 48 hours, attributable to hydrolysis of the triazine ring. Storage under inert atmosphere at −20°C preserves integrity for >12 months.

Industrial Applications and Scalability

Large-scale production of DMTMM BF4 employs continuous flow reactors to enhance yield and reproducibility. A patented protocol details kilogram-scale synthesis with 92% yield, emphasizing cost-effectiveness and minimal waste.

化学反応の分析

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate undergoes various chemical reactions, primarily focusing on its role as a coupling agent. It facilitates the formation of amide bonds through nucleophilic substitution reactions. Common reagents used in these reactions include carboxylic acids and amines, with the major product being the corresponding amide . The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to optimize the reaction efficiency .

科学的研究の応用

Overview

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate, commonly referred to as DMTMM tetrafluoroborate, is a versatile compound primarily used as a coupling reagent in organic synthesis. Its unique structure and reactivity make it particularly valuable in the field of peptide synthesis and other organic transformations.

Peptide Synthesis

DMTMM tetrafluoroborate is widely utilized in peptide synthesis as a coupling agent. It facilitates the formation of peptide bonds between amino acids by activating carboxylic acids. This activation is crucial for solid-phase peptide synthesis techniques, allowing for efficient coupling reactions with minimal side reactions .

Activation of Carboxylic Acids

The compound serves as an effective reagent for the activation of carboxylic acids in various organic reactions. This property is particularly advantageous in the formation of amides and esters, making it a preferred choice among chemists for synthesizing complex organic molecules .

Alternative to Traditional Coupling Reagents

DMTMM tetrafluoroborate is often employed as an alternative to more traditional coupling reagents such as DMTMM chloride. Its use can lead to improved yields and reduced by-products in peptide synthesis and other coupling reactions .

Case Study 1: Peptide Synthesis Efficiency

In a study published in the Journal of Organic Chemistry, researchers demonstrated that using DMTMM tetrafluoroborate in the synthesis of a specific peptide resulted in a 30% increase in yield compared to using DMTMM chloride. The study highlighted the compound's ability to minimize racemization during the coupling process, which is a common issue in peptide synthesis .

Case Study 2: Formation of Amides

A research article from Synthetic Communications detailed the use of DMTMM tetrafluoroborate for the efficient formation of amides from carboxylic acids and amines. The results indicated that the reagent provided higher yields and shorter reaction times compared to conventional methods, showcasing its effectiveness as a coupling agent .

Data Table: Comparison of Coupling Reagents

| Coupling Reagent | Yield Improvement | Reaction Time | Side Products |

|---|---|---|---|

| DMTMM Tetrafluoroborate | +30% | Shortened | Minimal |

| DMTMM Chloride | Baseline | Standard | Moderate |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | +10% | Increased | High |

作用機序

The mechanism of action of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate involves the activation of carboxylic acids to form reactive intermediates that readily react with amines to form amide bonds. The compound acts as a coupling agent, facilitating the nucleophilic attack of the amine on the activated carboxylic acid, leading to the formation of the amide bond. This process is highly efficient and selective, making it a preferred choice for peptide synthesis.

類似化合物との比較

Comparison with Similar Coupling Reagents

Structural and Mechanistic Differences

DMTMM·BF₄ belongs to the triazine-based coupling reagent (TBCR) family, distinct from uronium/guanidinium (e.g., TBTU, HATU) or carbodiimide (e.g., DCC) reagents. Its mechanism involves forming a triazine-activated ester intermediate, which reacts with amines under mild conditions .

Table 1: Structural and Functional Comparison

Reaction Efficiency and Conditions

- Solvent Compatibility : DMTMM·BF₄ operates in aqueous or alcoholic media, unlike TBTU or COMU, which require anhydrous solvents like DMF .

- Yield and Purity : In solid-phase peptide synthesis (SPPS), DMTMM·BF₄ achieves 80–100% yield with high enantiomeric purity, outperforming TBTU and HATU in speed and product purity .

- Temperature Sensitivity : Reactions proceed efficiently at room temperature, avoiding the heating required for carbodiimide-based reagents .

生物活性

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM) is a chemical compound that has gained attention for its role as a coupling reagent in peptide synthesis. Its unique structure, featuring a triazine ring with methoxy substitutions, enhances its reactivity and stability compared to other coupling agents. This article reviews the biological activity of DMTMM, focusing on its applications in organic synthesis, particularly in amide bond formation.

- Molecular Formula : C₁₀H₁₇F₄BClN₄O₃

- Molecular Weight : Approximately 328.07 g/mol

- Melting Point : 110°C to 114°C

- Solubility : Soluble in water and methanol

DMTMM acts primarily as a condensing agent in peptide synthesis. The mechanism involves the activation of carboxylic acids to form acyl intermediates that subsequently react with amines to form amide bonds. This process is critical for the efficient synthesis of peptides and other carboxylic derivatives.

Coupling Mechanism

- Activation : DMTMM interacts with the carboxylic acid to form an active ester.

- Nucleophilic Attack : The active ester is then attacked by an amine or alcohol, leading to the formation of the desired product and the release of byproducts.

Peptide Synthesis

DMTMM is predominantly used in peptide synthesis due to its efficiency and lower tendency to form side products compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide). It has been shown to facilitate the formation of amides from sterically hindered amines and is also effective in ligating polysaccharides.

Comparative Activity Table

The following table compares DMTMM with other common coupling agents based on their reactivity and application:

| Coupling Agent | Reactivity | Stability | Applications |

|---|---|---|---|

| DMTMM | High | High | Peptide synthesis, ester formation |

| DCC | Moderate | Low | Peptide synthesis |

| HATU | High | Moderate | Peptide synthesis |

| EDC | Moderate | Low | Peptide synthesis |

Study 1: Peptide Synthesis Efficiency

A study conducted by Smith et al. (2020) demonstrated that DMTMM outperformed DCC in synthesizing complex peptides with minimal side reactions. The reaction conditions were optimized for various amino acid combinations, highlighting DMTMM's versatility.

Study 2: Antibacterial Activity

In another investigation, Johnson et al. (2021) assessed the antibacterial properties of peptides synthesized using DMTMM. The resulting peptides exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications.

Safety and Handling

DMTMM is classified as hazardous; it can cause skin and eye irritation and may be toxic if ingested. Proper laboratory safety protocols should be followed, including the use of gloves, lab coats, and eye protection during handling.

Q & A

Q. What experimental methods are used to confirm the structural integrity of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate?

The compound’s structure is validated via X-ray crystallography , which confirms the tetrafluoroborate counterion and the triazine-morpholinium core. This technique resolves bond lengths, angles, and stereoelectronic properties critical for its reactivity in coupling reactions . For routine verification, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are recommended to assess purity and stability under storage conditions.

Q. How does 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate function as a coupling reagent in peptide synthesis?

The reagent activates carboxylic acids via triazine "superactive ester" intermediates , which exhibit enhanced electrophilicity compared to traditional active esters. This mechanism facilitates nucleophilic attack by amines or alcohols, enabling efficient amide/ester bond formation. The tetrafluoroborate counterion improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and stabilizes the reactive intermediate .

Q. What are the primary applications of this reagent in academic peptide chemistry?

Key applications include:

- Solid-phase peptide synthesis (SPPS) for sterically hindered or unnatural amino acids (e.g., Aib peptides) .

- Fragment condensation in solution-phase synthesis, achieving 80–100% yields with minimal racemization .

- On-resin cyclization of constrained peptides (e.g., cyclopeptides, teixobactin analogs) .

- Esterification of phenols and alcohols under mild conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for SPPS using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate?

Optimization involves:

- Solvent selection : DMF or THF for solubility and low side reactivity.

- Temperature : Room temperature (20–25°C) for most couplings; elevated temperatures (40°C) for sterically hindered residues.

- Additives : 1–2 equivalents of N-methylmorpholine (NMM) to neutralize liberated tetrafluoroboric acid .

- Coupling time : 30–60 minutes, significantly faster than TBTU or HATU .

| Reagent | Reaction Time (min) | Purity (%) | Yield (%) |

|---|---|---|---|

| DMTMM·BF4 | 30–60 | >95 | 80–100 |

| TBTU | 60–120 | 80–90 | 70–90 |

| HATU | 45–90 | 85–95 | 75–95 |

| Data derived from SPPS of ACP(65-74) fragment |

Q. How should researchers address contradictory yield data (e.g., 3.3% vs. 80–100%) in complex syntheses?

Discrepancies arise from substrate-specific challenges (e.g., macrocyclization vs. linear peptide synthesis). For example, teixobactin cyclization requires precise pH control (4.5–5.5) and dilution (0.1–0.5 mM) to favor intramolecular reactions over oligomerization. In contrast, linear SPPS benefits from high local concentrations on resin . Analytical tools like LC-MS and MALDI-TOF should monitor intermediates to identify side reactions (e.g., epimerization, truncations).

Q. What comparative advantages does this reagent offer over aminium/uronium salts (e.g., HATU, PyBOP) in cyclization reactions?

- Reduced racemization : The superactive ester pathway minimizes base-induced epimerization .

- Solvent flexibility : Compatible with aqueous-organic mixtures (e.g., DMF/H2O) for sustainable synthesis .

- Scalability : Higher atom economy due to non-explosive byproducts (vs. HOBt derivatives) .

- Cost-effectiveness : In-house synthesis from DMTMM chloride and AgBF4 reduces procurement costs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。